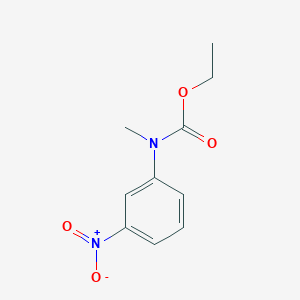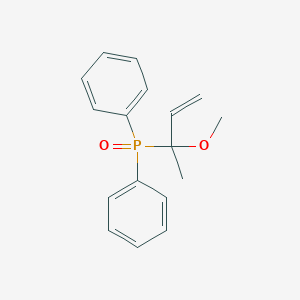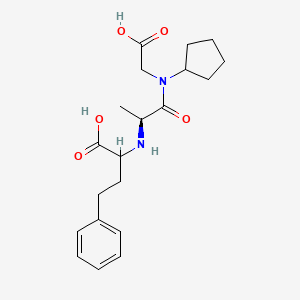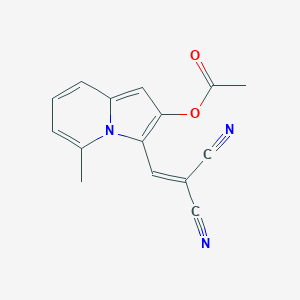
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methyl group, and an indolizinyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base to form the dicyanoethenyl group . This intermediate can then undergo further reactions to introduce the indolizinyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dicyanoethenyl group or other functional groups within the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism by which 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate exerts its effects involves interactions with molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the indolizinyl acetate moiety may interact with specific enzymes or receptors. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dicyanoethenyl)pyrrole: Similar in structure but lacks the indolizinyl and acetate groups.
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: Contains a dicyanoethenyl group but differs in the rest of the structure.
Uniqueness
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propriétés
| 84920-11-6 | |
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
[3-(2,2-dicyanoethenyl)-5-methylindolizin-2-yl] acetate |
InChI |
InChI=1S/C15H11N3O2/c1-10-4-3-5-13-7-15(20-11(2)19)14(18(10)13)6-12(8-16)9-17/h3-7H,1-2H3 |
Clé InChI |
ORFYNBSXVBIOHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=CC(=C(N12)C=C(C#N)C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





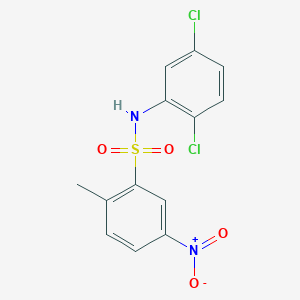
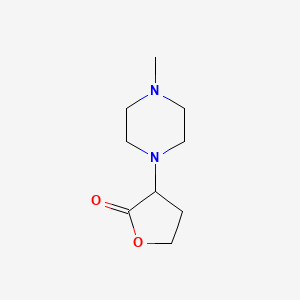
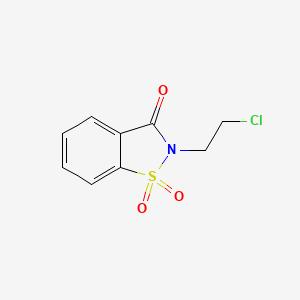
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
